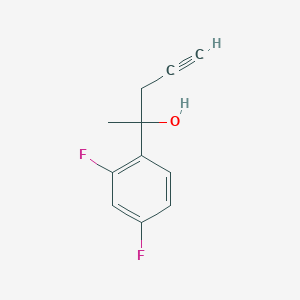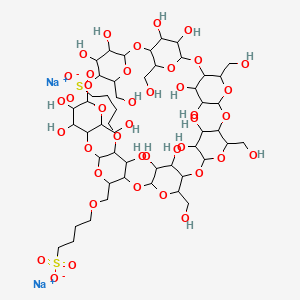
3-Methoxy-5-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-methylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the methylation of 3-hydroxy-5-methylpyridazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 3-Methoxy-5-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized pyridazines.
科学研究应用
3-Methoxy-5-methylpyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties.
作用机制
The mechanism of action of 3-Methoxy-5-methylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
- 3-Methoxy-5-methylpyridine
- 3-Methoxy-5-methylpyrazine
- 3-Methoxy-5-methylpyrimidine
Comparison: Compared to these similar compounds, 3-Methoxy-5-methylpyridazine is unique due to the presence of two adjacent nitrogen atoms in its ring structure. This feature imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
3-methoxy-5-methylpyridazine |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-7-4-5/h3-4H,1-2H3 |
InChI 键 |
QMYCTSAUPYZPIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


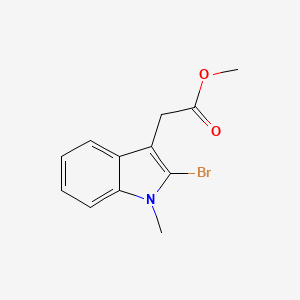
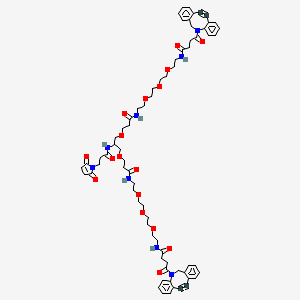
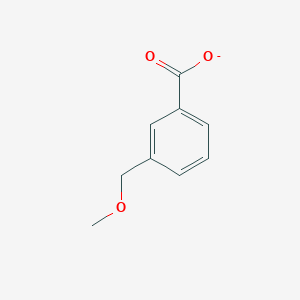
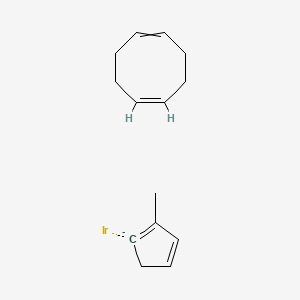


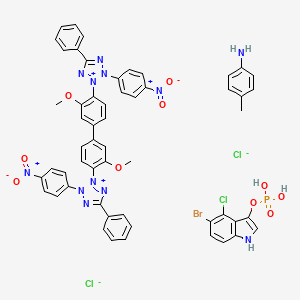
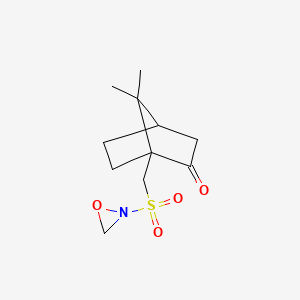

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
